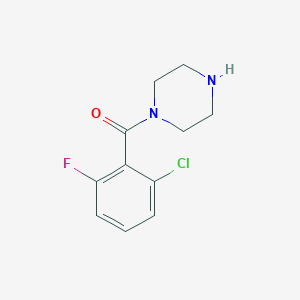

1-(2-Chloro-6-fluorobenzoyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Chloro-6-fluorobenzoyl)piperazine is a chemical compound with the molecular formula C11H12ClFN2O and a molecular weight of 242.68 g/mol . It is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-fluorobenzoyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorobenzoyl)piperazine typically involves the reaction of 2-chloro-6-fluorobenzoyl chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The electron-withdrawing effects of the chloro and fluoro groups activate the benzene ring for nucleophilic substitution. Key reactions include:

Example : Reaction with piperidine under basic conditions replaces the fluoro group, forming 1-(2-chloro-6-piperidinobenzoyl)piperazine .

Acylation and Alkylation of Piperazine

The secondary amine in piperazine undergoes acylation/alkylation at both nitrogen atoms:

Note : Double alkylation with 1,2-dibromoethane forms bridged piperazine macrocycles .

Coupling Reactions

The benzoyl-piperazine moiety participates in cross-coupling reactions:

Example : Palladium-catalyzed coupling with 4-pyridylboronic acid yields a heterocycle-functionalized derivative .

N-Oxidation

The piperazine nitrogen undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → RT, 12h | Mono-N-oxide (major) | |

| H₂O₂/AcOH | 50°C, 24h | Di-N-oxide (minor) |

Application : N-oxides show enhanced solubility for pharmacological studies .

Hydrolysis Reactions

Controlled cleavage of functional groups:

| Target Site | Conditions | Product | Reference |

|---|---|---|---|

| Benzoyl carbonyl | 6M HCl, reflux, 8h | 2-Chloro-6-fluorobenzoic acid + piperazine | |

| Piperazine ring | H₂SO₄ (conc.), 140°C, 24h | Ethylenediamine derivatives |

Coordination Chemistry

Piperazine acts as a bidentate ligand for metal complexes:

| Metal Salt | Solvent | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH/H₂O | Octahedral Cu(II) complex | Catalytic oxidation | |

| CdCl₂ | EtOH | Tetranuclear Cd cluster | Luminescent materials |

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| PCl₅, POCl₃ | 110°C, 4h | Thiazolo[5,4-d]pyrimidine | |

| NH₄SCN, AlCl₃ | MW, 150W, 10min | Thiourea-fused piperazine |

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit significant antiviral properties, particularly against HIV-1. Studies have shown that modifications in the benzyl and piperazine structures can lead to enhanced activity against viral strains. For instance, derivatives of 2-chloro-6-fluorobenzyl compounds have demonstrated potent inhibitory effects on HIV-1 reverse transcriptase, suggesting that 1-(2-Chloro-6-fluorobenzoyl)piperazine may also possess similar antiviral capabilities .

Table 1: Antiviral Activity of Related Compounds

| Compound Name | Activity Against HIV-1 | IC50 (nM) |

|---|---|---|

| 2-Chloro-6-Fluorobenzyl Derivative A | High | 5 |

| 2-Chloro-6-Fluorobenzyl Derivative B | Moderate | 50 |

| This compound | Potential (needs testing) | TBD |

Antimicrobial Properties

The antimicrobial potential of piperazine derivatives has been explored extensively. Compounds similar to this compound have shown efficacy against various bacterial strains, indicating a promising avenue for developing new antibiotics. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Piperazine Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Piperazine Derivative C | Staphylococcus aureus | 0.5 µg/ml |

| Piperazine Derivative D | Escherichia coli | 3.0 µg/ml |

| This compound | TBD | TBD |

Case Study 1: HIV-1 Inhibition

A study evaluated the effects of various substituted benzylpiperazines on HIV-1 replication in infected cells. The results indicated that compounds with halogen substitutions at specific positions exhibited enhanced antiviral activity, with some achieving low nanomolar IC50 values . This suggests that this compound could be further investigated as a potential therapeutic agent against HIV.

Case Study 2: Antimicrobial Testing

In another study focusing on the antimicrobial properties of piperazine derivatives, researchers synthesized several analogs and tested their efficacy against common pathogens. The findings revealed that certain structural modifications led to significant increases in antibacterial activity, highlighting the importance of the piperazine scaffold in drug design .

Mecanismo De Acción

The mechanism of action of 1-(2-Chloro-6-fluorobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

1-(2-Chloro-6-fluorobenzyl)piperazine: Similar in structure but with a benzyl group instead of a benzoyl group.

1-(2-Chloro-6-fluorophenyl)piperazine: Similar in structure but with a phenyl group instead of a benzoyl group.

Uniqueness

1-(2-Chloro-6-fluorobenzoyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the benzoyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and development.

Actividad Biológica

1-(2-Chloro-6-fluorobenzoyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a piperazine ring substituted with a 2-chloro-6-fluorobenzoyl group, which contributes to its reactivity and interaction with various biological targets. The molecular formula is C20H23ClFN5O2, with a molecular weight of approximately 419.9 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly serotonin receptors. This interaction suggests potential applications in treating mood disorders such as depression and anxiety. The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft and contributing to its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infection-related applications.

- Anticancer Potential : The compound has been studied for its cytotoxic effects against various cancer cell lines, indicating potential use in oncology.

- Anti-inflammatory Effects : Its anti-inflammatory properties have been noted, suggesting applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects on human cancer cell lines, including A2780 and HAP-1 cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency against these cell lines .

- Receptor Binding Studies : Binding affinity assays revealed that this compound interacts selectively with serotonin receptors, particularly the 5-HT2A subtype. This selectivity is crucial for developing targeted therapies for mood disorders.

- Mechanistic Insights : Further investigations into the mechanism of action showed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Analysis

To better understand the distinct properties of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Chloro-6-fluorobenzyl)piperazine | Benzyl group instead of benzoyl | Different pharmacological profile |

| 4-{2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine | Morpholine ring included | Enhanced solubility and receptor interactions |

| 4-Chlorophenylpiperazine | Lacks halogen substitutions | Simpler structure may lead to different activities |

This table illustrates how the unique halogen substitutions in this compound influence its biological activity compared to similar compounds.

Propiedades

IUPAC Name |

(2-chloro-6-fluorophenyl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2O/c12-8-2-1-3-9(13)10(8)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVJFVUMQOZFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.